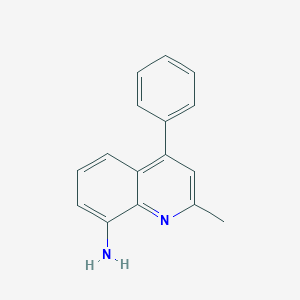

2-Methyl-4-phenylquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(17)16(13)18-11/h2-10H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPRWVREUIFGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558739 | |

| Record name | 2-Methyl-4-phenylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113790-70-8 | |

| Record name | 2-Methyl-4-phenylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Phenylquinolin 8 Amine and Its Structural Analogs

Classical and Contemporary Approaches to Substituted Quinoline (B57606) Synthesis

The preparation of the quinoline ring system has been a subject of extensive research for over a century. nih.gov Traditional methods, many named after their discoverers, remain staples in organic synthesis, while contemporary methods offer improved efficiency, milder conditions, and broader substrate scope. mdpi.com

Condensation reactions are foundational to quinoline synthesis, typically involving the reaction of anilines with carbonyl compounds.

The Doebner Reaction synthesizes 2-substituted quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. nih.govsci-hub.se A variation, the Doebner-von Miller reaction , is a highly versatile method that produces 2- and/or 4-substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.govnih.gov For instance, the reaction of aniline with benzalacetone (4-phenyl-3-buten-2-one) would be a direct route to the 2-methyl-4-phenylquinoline (B8046655) core. The mechanism is believed to involve a fragmentation-recombination pathway where the aniline first condenses with the unsaturated ketone. nih.gov However, these reactions can suffer from harsh acidic conditions and the potential for polymerization of the carbonyl substrate. nih.gov

The Pfitzinger Synthesis offers an alternative route, producing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. nih.govwikipedia.org The reaction begins with the basic hydrolysis of isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound (e.g., a ketone) to form an imine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the quinoline product. wikipedia.org While powerful, this method's utility is limited by the need for specific isatin precursors and basic conditions that may not be compatible with all functional groups. nih.gov

| Reaction Name | Reactants | Typical Product | Key Conditions | Reference |

|---|---|---|---|---|

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Usually reflux in alcohol | nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Strong acid (e.g., HCl, H₂SO₄) | nih.gov |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Base (e.g., KOH) | wikipedia.org |

| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl Compound | Substituted Quinoline | Acid or base catalysis | pharmaguideline.com |

| Combes | Aniline, 1,3-Dicarbonyl Compound | Substituted Quinoline | Acid catalysis (e.g., H₂SO₄) | pharmaguideline.com |

Modern synthetic methods often rely on the cyclization of carefully designed acyclic precursors. Electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and efficient route to 3-functionalized quinolines. nih.gov This 6-endo-dig cyclization can be initiated by various electrophiles like iodine monochloride (ICl) or bromine (Br₂), yielding quinolines with a halogen at the 3-position, which is valuable for further modification. nih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools. For example, rhodium-catalyzed C-H activation and cyclization of anilines with alkynyl esters can produce quinoline carboxylates regioselectively. mdpi.com Similarly, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones offers an environmentally benign, one-pot synthesis of substituted quinolines under mild conditions. organic-chemistry.org

Targeted Synthesis of the 2-Methyl-4-phenylquinolin-8-amine Scaffold

A plausible and efficient synthesis of the target molecule involves a two-stage strategy: first, the construction of the 2-methyl-4-phenyl-8-nitroquinoline intermediate, followed by the reduction of the nitro group to the desired 8-amine.

Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of the reactions. The synthesis would likely begin with a substituted aniline to direct the final functionalization steps. A logical precursor for the target molecule is 2-nitroaniline (B44862).

A potential route involves a Doebner-von Miller reaction between 2-nitroaniline and benzalacetone. However, the strong electron-withdrawing nature of the nitro group deactivates the aniline, potentially leading to low yields under classical conditions.

A more robust strategy would be to first synthesize 2-methyl-4-phenylquinoline and then introduce the functionality at the 8-position. The nitration of 2-methyl-4-phenylquinoline would be the key step. The directing effects of the existing methyl and phenyl groups would influence the position of nitration. While complex, selective nitration at the C8 position of a quinoline ring has been demonstrated, often requiring specific conditions to control isomer formation. nih.gov For example, the nitration of 7-methylquinoline (B44030) selectively yields 7-methyl-8-nitroquinoline. brieflands.com

Advanced methods for regioselective functionalization offer greater control. nih.gov Direct C-H activation, catalyzed by transition metals like palladium or rhodium, allows for the introduction of functional groups at specific positions, guided by directing groups or the inherent reactivity of the quinoline core. mdpi.com Furthermore, magnesiation reactions using reagents like TMPMgCl·LiCl can achieve regioselective deprotonation at various positions, including C8, by coordination with the ring nitrogen. acs.org This allows for the subsequent introduction of an amino group or a precursor like a nitro group via electrophilic trapping.

The final and crucial step in the proposed synthesis is the reduction of the 8-nitro group to the 8-amine. This is a common and well-established transformation in organic synthesis.

A widely used method is reduction with a metal in acidic media, such as iron powder in acetic acid (Fe/AcOH). mdpi.comresearchgate.net This method is effective and proceeds under mild conditions that are tolerant of many other functional groups. mdpi.com Another classic and reliable reagent is stannous chloride (tin(II) chloride, SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate. nih.gov This reaction is generally fast, high-yielding, and selective for the reduction of nitro groups in the presence of other reducible functionalities. nih.gov The general mechanism for dissolving metal reductions involves the stepwise transfer of electrons from the metal surface to the nitro group, followed by protonation from the solvent or acid. researchgate.net

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| SnCl₂ · 2H₂O | Ethanol, Reflux | High yield, mild conditions, good selectivity | nih.gov |

| Fe / AcOH | Acetic Acid, Gentle Warming | Inexpensive, effective, tolerates various functional groups | mdpi.com |

| H₂ / Pd-C | Methanol or Ethanol, RT, Atmospheric Pressure | Clean reaction, high yield | nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | H₂O / Methanol, Reflux | Mild, useful for sensitive substrates | researchgate.net |

Advanced Coupling Reactions for Phenylquinoline Assembly

Modern synthetic chemistry offers powerful alternatives to classical condensation reactions for assembling the core phenylquinoline structure. Palladium-catalyzed cross-coupling reactions, in particular, provide a modular and highly flexible approach. nih.gov

For example, the 2-methyl-4-phenylquinoline scaffold could be constructed via a Suzuki-Miyaura coupling . This would involve the reaction of a 4-halo-2-methylquinoline (e.g., 4-chloro- or 4-bromo-2-methylquinoline) with phenylboronic acid in the presence of a palladium catalyst and a base. numberanalytics.com This strategy allows for the late-stage introduction of the phenyl group and is tolerant of a wide array of functional groups.

Alternatively, a Buchwald-Hartwig amination could be employed to form a C-N bond, which is another key transformation in nitrogen-containing heterocycle synthesis. nih.gov While not directly applicable to forming the phenylquinoline C-C bond, it represents the power of modern coupling reactions in building complex molecules. These advanced methods offer significant advantages in terms of efficiency, selectivity, and the ability to construct complex molecular architectures under relatively mild conditions. numberanalytics.comnumberanalytics.com

Cross-Coupling Methodologies (e.g., Suzuki, Buchwald-Hartwig Amination)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of complex molecules like this compound.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, such as the one between the quinoline core and the phenyl group at the C4 position. snnu.edu.cnwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a phenylboronic acid) with a halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of a 4-phenylquinoline (B1297854) derivative, a plausible approach would be the coupling of a 4-chloro or 4-bromo-2-methylquinoline (B1283842) with phenylboronic acid. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields. organic-chemistry.orgnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-chlorobenzonitrile | lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 | KF | Dioxane | RT | 73 |

| 2 | 4-n-butylchlorobenzene | lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 | KF | Dioxane | RT | 76 |

Data is illustrative and based on similar reactions reported in the literature. nih.gov

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, making it highly relevant for the introduction of the 8-amino group onto the quinoline scaffold. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org The synthesis of 8-aminoquinoline (B160924) derivatives can be achieved by coupling a suitable amine source, or an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide, with an 8-haloquinoline. ias.ac.innih.gov The selection of the appropriate phosphine (B1218219) ligand is crucial to the success of the Buchwald-Hartwig amination, as it influences the catalyst's activity and stability. wikipedia.orgias.ac.in

Table 2: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 5-bromo-8-benzyloxyquinoline | Aniline | Pd(OAc)₂ (10) | Johnphos | NaO-t-Bu | Toluene | 110-150 |

| 2 | 6-bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)₂ | Various | NaO-t-Bu | Toluene | - |

Data is illustrative and based on similar reactions reported in the literature. libretexts.orgias.ac.innih.gov

C-H Activation and Direct Arylation Approaches

Direct C-H activation and arylation strategies represent a more atom- and step-economical approach to functionalizing quinoline rings, as they avoid the pre-functionalization often required in traditional cross-coupling reactions. nih.govrsc.org These methods involve the transition-metal-catalyzed cleavage of a C-H bond and subsequent formation of a new C-C or C-N bond. nih.govacs.org

For the synthesis of this compound, a C-H activation approach could potentially be used to introduce the phenyl group at the C4 position or the amino group at the C8 position. The regioselectivity of these reactions is often controlled by the inherent reactivity of the quinoline ring or through the use of directing groups. nih.govacs.org For instance, the nitrogen atom of the quinoline can direct the metal catalyst to the C8 position. acs.org Rhodium and palladium catalysts are commonly employed in these transformations. rsc.org An 8-aminoquinoline moiety itself can act as a directing group for C(sp²)–H arylation reactions. acs.orgnih.gov

Table 3: Examples of C-H Functionalization of Quinolines

| Entry | Quinoline Substrate | Reactant | Catalyst | Key Features |

|---|---|---|---|---|

| 1 | Quinoline N-oxide | Dioxolone | Co(III) | C-8 amidation rsc.org |

| 2 | Quinoline N-oxide | Alkenes | Fe | C-2 alkenylation rsc.org |

Data is illustrative and based on reactions reported in the literature for quinoline derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. acs.orgjocpr.com This includes the use of alternative energy sources, recyclable catalysts, and environmentally benign solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgfrontiersin.org The application of microwave irradiation has been reported for various steps in quinoline synthesis, including the Friedländer synthesis of 8-hydroxyquinolines and the synthesis of quinoline-fused heterocycles. rsc.orgacs.org For the synthesis of this compound, microwave-assisted protocols could be employed in the key bond-forming steps, such as the cyclization to form the quinoline core or the cross-coupling reactions. rsc.orgacs.org For example, a catalyst-free microwave-assisted Friedländer synthesis has been shown to be effective for producing 8-hydroxyquinolines. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Time | Yield (%) |

|---|---|---|---|

| Friedländer synthesis of 8-hydroxyquinolines | Conventional Heating | - | 34 |

| Friedländer synthesis of 8-hydroxyquinolines | Microwave Irradiation | - | 72 |

| Synthesis of quinoline derivatives | Conventional Heating | - | - |

Data is illustrative and based on reactions reported in the literature. rsc.org

Catalyst Systems and Solvent Optimization for Sustainable Production

The development of sustainable catalytic systems and the use of greener solvents are central to environmentally friendly chemical production. acs.orgrsc.org For quinoline synthesis, research has focused on replacing hazardous solvents and employing recyclable catalysts. jocpr.comresearchgate.net

Nanocatalysts, for instance, offer advantages such as high surface area and ease of recovery and reuse. acs.orgnih.gov Various metal-based nanocatalysts, including those based on iron, copper, and nickel, have been utilized in the synthesis of quinoline derivatives. nih.gov Furthermore, the use of greener solvents like water, ethanol, or even solvent-free conditions has been explored to minimize the environmental footprint of quinoline synthesis. jocpr.comrsc.org For example, a hierarchical palladium on nickel foam-based catalyst system has been shown to be effective for the selective hydrogenation of quinolines in green solvents like ethanol and water mixtures. rsc.org

Table 5: Green Catalyst Systems and Solvents in Quinoline Synthesis

| Catalyst System | Solvent | Key Advantage |

|---|---|---|

| Glucose-derived ionic liquids and copper | Acetonitrile-water | Sustainable, recyclable catalyst rsc.org |

| Fe₃O₄@SiO₂/isoniazid/Cu(II) | - | Recoverable magnetic nanocatalyst nih.gov |

| Sulfamic acid-functionalized Fe₃₋ₓTiₓO₄ MNPs | Solvent-free | Recyclable, high yield acs.org |

Data is illustrative and based on reactions reported in the literature.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Phenylquinolin 8 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing profound insights into the chemical environment of individual atoms. For quinoline (B57606) derivatives, both one-dimensional and two-dimensional NMR techniques are indispensable for unambiguous assignment of proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of quinoline derivatives provides critical information about the number of different types of protons and their neighboring environments. For instance, in the analysis of 2-pyridyl-4-phenylquinolines, a singlet observed at 8.53 ppm is readily assigned to the H3 proton of the quinoline ring based on its integration ratio. nih.gov A complex four-spin system, identified through COSY spectra, connects the proton signals at 8.26, 7.96, 7.75, and 7.50-7.57 ppm. nih.gov The doublet at 8.26 ppm (ortho coupling) and the double triplet at 7.75 ppm are assigned to H8 and H7, respectively, by comparison with literature data. nih.gov

In related phenylquinoline structures, aromatic protons typically resonate in the downfield region, for example, between δ 7.47 and 8.26 ppm. nih.gov The chemical shift of specific protons can be influenced by the solvent used; for instance, the C12 proton of a phenylquinoline derivative appears at δ 7.75 in DMSO-d₆ and at δ 7.59 in CDCl₃. nih.gov The presence of a methyl group, such as in 2-methylquinoline, introduces a characteristic singlet in the upfield region of the spectrum. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Phenylquinoline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 2-Pyridyl-4-phenylquinoline | H3 | 8.53 | s | - | nih.gov |

| 2-Pyridyl-4-phenylquinoline | H8 | 8.26 | d | - | nih.gov |

| 2-Pyridyl-4-phenylquinoline | H7 | 7.75 | dt | - | nih.gov |

| 1-(4-Phenylquinolin-2-yl)propan-1-one | Aromatic | 7.47-8.26 | m | - | nih.gov |

| 6-Methyl-4-phenylquinoline-2(1H)-thione | Aromatic | 7.46-7.60 | m | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Studies

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of a molecule. In the study of 1-(4-phenylquinolin-2-yl)propan-1-one, the ¹³C NMR spectrum confirms the presence of 18 distinct carbon atoms. nih.gov A characteristic signal for the carbonyl carbon (–C=O) appears significantly downfield at δ 203.29 in CDCl₃ and δ 202.51 in DMSO-d₆. nih.gov For 6-methyl-4-phenylquinoline-2(1H)-thione, the carbon spectrum in CDCl₃ shows a range of signals, including those for the methyl carbon and the various aromatic carbons. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. This is achieved by varying the phase of the signals, where CH and CH₃ groups typically show positive phase signals, while CH₂ groups exhibit negative phase signals. mdpi.com Quaternary carbons, which lack attached protons, are not observed in DEPT spectra but are visible in the standard broadband-decoupled ¹³C NMR spectrum. github.io

Table 2: Selected ¹³C NMR Chemical Shifts for Phenylquinoline Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 1-(4-Phenylquinolin-2-yl)propan-1-one | -C=O | 203.29 | CDCl₃ | nih.gov |

| 1-(4-Phenylquinolin-2-yl)propan-1-one | -C=O | 202.51 | DMSO-d₆ | nih.gov |

| 6-Methyl-4-phenylquinoline-2(1H)-thione | Various Aromatic | 117.19 - 157.81 | CDCl₃ | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu This is visualized as cross-peaks in the 2D spectrum, connecting the signals of the coupled protons on the diagonal. sdsu.edu For example, in the analysis of 2-pyridyl-4-phenylquinolines, a COSY spectrum was instrumental in identifying a four-spin system, confirming the connectivity between protons at 8.26, 7.96, 7.75, and 7.50-7.57 ppm. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch Each cross-peak in an HSQC spectrum represents a one-bond C-H coupling, providing unambiguous evidence for which proton is attached to which carbon. github.io This technique is particularly useful for resolving overlapping proton signals, as the attached carbons often have distinct chemical shifts. github.io Edited HSQC experiments can further provide DEPT-like information, differentiating CH/CH₃ from CH₂ groups based on the phase of the cross-peaks. epfl.ch

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of Bis(2-methyl-8-hydroxyquinolate) Lead nanoparticles, FTIR analysis was used to confirm the presence of various functional groups. researchgate.net The vibrational peak of the metal-oxygen (Pb-O) bond is a key indicator of complex formation. researchgate.net Similarly, in studies of 2-amino-4-methylthiazole (B167648), FTIR spectroscopy, combined with theoretical calculations, was used to study its structure and tautomeric forms. mdpi.com The positions of characteristic bands for C=C, C=N, and N-H vibrations provide crucial structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of a compound. For several phenylquinoline derivatives, HRMS has been used to confirm their calculated molecular formulas. For example, the calculated m/z for the protonated molecule [M+H]⁺ of 6-methyl-4-phenylquinoline-2(1H)-thione (C₁₆H₁₂NS) is 258.0685, with the found value being 258.0683, confirming the molecular formula. rsc.org Similarly, for a 2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carboxylic Acid derivative (C₁₇H₁₀F₃NO₂), the calculated [M+H]⁺ was 318.06972 and the found value was 318.07202. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule. For Bis(2-methyl-8-hydroxyquinolate) Lead nanoparticles, UV-Vis absorption spectroscopy was employed to study their optical properties. researchgate.net The absorption spectrum of 2-amino-4-methylthiazole was studied to understand its photochemistry upon irradiation. mdpi.com The photophysical properties of 2-pyridyl-4-phenylquinolines are of interest for their potential applications in areas like solar energy conversion and oxygen sensing, which are related to their metal-to-ligand charge-transfer (MLCT) excited states when complexed with transition metals. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Methyl-4-phenylquinolin-8-amine |

| 2-Pyridyl-4-phenylquinoline |

| 1-(4-Phenylquinolin-2-yl)propan-1-one |

| 6-Methyl-4-phenylquinoline-2(1H)-thione |

| 2-Methylquinoline |

| Bis(2-methyl-8-hydroxyquinolate) Lead |

| 2-amino-4-methylthiazole |

| 2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carboxylic Acid |

| 4,6,8,10,16,18-hexamethyldocosane |

| 4,6,8,10,16-pentamethyldocosane |

| Donepezil |

| 2,6-Methyl-β-Cyclodextrin |

| Hydroxy Propyl Methyl Cellulose |

| 1,10-Phenanthroline |

| Chloroquine |

| Cinchocaine |

| Imiquimod |

| Nitroxoline |

| Primaquine |

| Proflavine |

| Quinine |

| Quinidine |

| Tacrine |

| 2-Phenylquinoline-4-carboxylic acid |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid |

| Isatin (B1672199) |

X-ray Crystallography for Solid-State Structural Determination

Recent research on a series of newly synthesized 2-methyl-4-styrylquinoline derivatives has provided valuable crystallographic data that illuminates the structural features of these compounds. The analysis of three such derivatives is particularly noteworthy. researchgate.net

Detailed Research Findings

The crystal structures of three derivatives, namely (E)-4-(4-fluorostyryl)-2-methylquinoline (I), (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline (II), and (E)-4-(2,6-dichlorostyryl)-2-methylquinoline (III), have been determined. researchgate.net These studies reveal non-planar conformations for the 4-styrylquinoline skeleton, a notable deviation from the planarity observed in some 2-styrylquinoline (B1231325) counterparts. researchgate.net

In the solid state, the molecules of these derivatives are organized into specific supramolecular assemblies through a variety of non-covalent interactions:

Compound (I), (E)-4-(4-fluorostyryl)-2-methylquinoline: The molecules of this compound form cyclic, centrosymmetric dimers through C—H⋯N hydrogen bonds. These dimers are further linked into sheets by π–π stacking interactions. researchgate.net

Compound (II), (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline: Similar to compound (I), the molecules of compound (II) are linked into cyclic centrosymmetric dimers, but in this case, by C—H⋯π hydrogen bonds. These dimers are subsequently connected into chains via a single π–π stacking interaction. researchgate.net

Compound (III), (E)-4-(2,6-dichlorostyryl)-2-methylquinoline: The crystal structure of this derivative is distinct in that it lacks significant hydrogen bonds. Instead, the molecules are arranged in stacks through translation along the crystallographic b-axis, with a notable intermolecular spacing of 3.8628 (2) Å. researchgate.net

The detailed crystallographic data for these compounds are summarized in the interactive table below.

Interactive Data Table of Crystallographic Parameters for 2-Methyl-4-styrylquinoline Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| (E)-4-(4-fluorostyryl)-2-methylquinoline | C₁₈H₁₄FN | Monoclinic | P2₁/c | Data not available in search results | Data not available in search results | Data not available in search results | 90 | Data not available in search results | 90 |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | C₁₉H₁₄F₃N | Monoclinic | P2₁/c | Data not available in search results | Data not available in search results | Data not available in search results | 90 | Data not available in search results | 90 |

| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | C₁₈H₁₃Cl₂N | Orthorhombic | Pbca | Data not available in search results | Data not available in search results | Data not available in search results | 90 | 90 | 90 |

Computational and Theoretical Investigations of 2 Methyl 4 Phenylquinolin 8 Amine Scaffolds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is widely employed to predict the properties of chemical structures with high accuracy, often yielding results consistent with experimental data. dergipark.org.tr For the 2-Methyl-4-phenylquinolin-8-amine scaffold, DFT calculations are foundational for optimizing the molecular geometry, analyzing its electronic characteristics, and determining its reactivity. ekb.egmdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G** or 6-311++G**, which provide a good balance between computational cost and accuracy for organic molecules. ekb.egnih.gov

Molecular geometry optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. researchgate.net This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this compound is not broadly available, DFT methods can reliably predict these parameters. Studies on closely related quinoline (B57606) derivatives, such as 4-amino-2-methylquinoline and 1-(4-phenylquinolin-2-yl)propan-1-one, have successfully employed DFT for structural elucidation. nih.govnih.govacs.org The optimization process for this compound would confirm the planarity of the quinoline ring system and determine the rotational orientation of the phenyl group at the 4-position and the amine group at the 8-position. The absence of imaginary frequencies in subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. nih.gov

Table 1: Key Geometric Parameters Determined by DFT Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C-N, N-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, H-N-H). |

| Dihedral Angles | The rotational angles between planes defined by four connected atoms, which describe the molecule's conformation. |

| Total Energy | The calculated total energy of the molecule at its optimized geometry. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the nucleophilic character of a molecule. researchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netijarset.com A small energy gap implies that the molecule can be easily polarized, suggesting high chemical reactivity and lower stability. ijarset.com For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the amino group, while the LUMO would be distributed across the aromatic system. The precise energies and distributions would be determined by DFT calculations.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

Chemical Potential (μ) : Calculated as μ = (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from a system. A higher chemical potential indicates a better electron donor. ijarset.com

Chemical Hardness (η) : Defined as η = (ELUMO - EHOMO) / 2, it represents the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." nih.gov

Global Softness (S) : As the reciprocal of hardness (S = 1 / η), it quantifies the molecule's polarizability and reactivity. Soft molecules are generally more reactive than hard molecules. ijarset.comnih.gov

Electrophilicity Index (ω) : Calculated using the formula ω = μ² / (2η), this index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. A high electrophilicity index characterizes a good electrophile. mdpi.comijarset.com

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Reactivity Implication |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency to donate or accept electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; high hardness implies low reactivity. |

| Global Softness (S) | 1 / η | Reciprocal of hardness; high softness implies high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. scienceopen.com It is highly effective for identifying reactive sites for electrophilic and nucleophilic attacks, as well as predicting intermolecular interactions like hydrogen bonding. scienceopen.commdpi.com The MEP map displays different potential values using a color spectrum: red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents neutral potential areas. researchgate.net

For this compound, an MEP map would likely reveal:

Negative Regions (Red/Yellow) : Concentrated around the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group due to the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack. researchgate.net

Positive Regions (Blue) : Localized around the hydrogen atoms of the amino group (N-H), making them the primary sites for nucleophilic attack and hydrogen bond donation. scienceopen.com

Neutral Regions (Green) : Spread across the carbon framework of the phenyl and quinoline rings.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scispace.com By mapping properties like the normalized contact distance (d_norm) onto the surface, it becomes possible to identify specific intermolecular contacts. nih.gov Red spots on the d_norm map highlight close contacts that are shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. scispace.comnih.gov

Complementing this, Non-Covalent Interaction (NCI) analysis provides a visual representation of weak interactions in real space. nih.gov It is based on the electron density and its reduced density gradient (RDG). The resulting NCI plots use a color code to differentiate interaction types:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes.

For this compound, these analyses would predict significant N-H···N hydrogen bonding involving the amino group and the quinoline nitrogen of adjacent molecules, as well as potential C-H···π and π-π stacking interactions arising from the aromatic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov By developing a robust QSAR model, the activity of novel, yet-to-be-synthesized compounds can be predicted, thereby saving significant time and resources in drug discovery and materials science. nih.govnih.gov

A QSAR study for a library of this compound derivatives would involve several key steps:

Data Set Preparation : Synthesizing and testing a series of derivatives with varied substituents on the quinoline and phenyl rings to obtain their biological activity data (e.g., IC₅₀ values).

Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed biological activity. wikipedia.org

Model Validation : Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets.

QSAR studies on other quinoline derivatives have successfully identified key structural features that govern their activity, and a similar approach would be invaluable for exploring the therapeutic potential of the this compound scaffold. researchgate.net

Table 4: Components of a QSAR Study for a Derivative Library

| Component | Description |

|---|---|

| Dependent Variable | The measured biological activity (e.g., pIC₅₀) of each compound in the library. |

| Independent Variables | Calculated molecular descriptors (e.g., electronic, steric, hydrophobic, topological). |

| Mathematical Model | An equation relating the descriptors to the activity (e.g., Activity = c₀ + c₁D₁ + c₂D₂ + ...). |

| Validation Metrics | Statistical parameters like R² (coefficient of determination) and Q² (cross-validated R²) used to assess the model's quality and predictability. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques for elucidating the interactions between ligands, such as derivatives of the this compound scaffold, and their biological targets at an atomic resolution. These in silico methods are integral to contemporary drug discovery, enabling the prediction of a molecule's behavior within a biological system prior to its actual synthesis and experimental evaluation.

Prediction of Binding Affinities and Interaction Patterns

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein, as well as to estimate the strength of this interaction, often quantified as a binding affinity or docking score. A lower docking score generally signifies a more stable and favorable ligand-protein complex.

Research has extensively used molecular docking to explore the potential of this compound derivatives as inhibitors for various biological targets. For instance, docking studies of these derivatives with Staphylococcus aureus DNA gyrase B have revealed significant interactions. These compounds were found to form hydrogen bonds with key amino acid residues like ASP-81 and GLY-85, and engage in hydrophobic interactions with residues such as PRO-87 and ILE-86. Such interactions are crucial for the stability of the ligand-enzyme complex and are indicative of the compound's inhibitory potential.

In a similar vein, the inhibitory potential of quinoline-based compounds against various protein kinases, which are crucial in cancer-related signaling pathways, has been investigated. Molecular docking simulations have shown that these compounds can effectively fit into the ATP-binding site of kinases like EGFR, VEGFR-2, and HER-2. The interactions are often characterized by hydrogen bonds with backbone atoms of key residues and hydrophobic interactions within the binding pocket. For example, interactions with MET-793 in the hinge region of EGFR are often critical for potent inhibition.

Furthermore, studies on quinoline derivatives as potential anticancer agents have demonstrated their ability to interact with tubulin. Docking simulations predicted that these compounds bind to the colchicine (B1669291) binding site of tubulin, forming hydrogen bonds and hydrophobic interactions with residues such as ASN-258, THR-314, and LYS-352. This binding is thought to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The predicted binding affinities from these computational studies often show a good correlation with experimentally determined biological activities, such as IC50 values, thereby validating the predictive power of the docking models.

Table 1: Predicted Binding Affinities and Key Interactions of this compound Scaffolds and Derivatives

| Target Protein | Ligand/Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Staphylococcus aureus DNA gyrase B | Quinoline Derivative | -8.5 | ASP-81, GLY-85, PRO-87, ILE-86 | |

| Epidermal Growth Factor Receptor (EGFR) | Quinoline Derivative | -9.2 | MET-793 | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Quinoline Derivative | -8.7 | CYS-919, ASP-1046 | |

| Human Epidermal Growth Factor Receptor 2 (HER-2) | Quinoline Derivative | -8.9 | THR-862, SER-783 | |

| Tubulin (Colchicine Binding Site) | Quinoline Derivative | -7.8 | ASN-258, THR-314, LYS-352 |

Analysis of Conformational Dynamics within Biological Environments

While molecular docking offers a static view of ligand-protein interactions, molecular dynamics (MD) simulations provide a dynamic perspective, capturing the movements and conformational changes of the complex over time in a simulated physiological environment.

MD simulations are employed to assess the stability of the binding poses predicted by molecular docking. By simulating the complex over nanoseconds, researchers can verify if the crucial interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. The stability of the system is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory throughout the simulation indicates that the complex remains in a consistent and favorable conformation.

For example, MD simulations of quinoline-based inhibitors bound to their target kinases can confirm the stability of the interaction with the hinge region residues, which is often a determinant of inhibitory potency. These simulations can also reveal the role of water molecules in mediating interactions and highlight flexible regions of the protein that may be important for ligand entry and binding. By analyzing the trajectory of the simulation, a more rigorous estimation of the binding free energy can be obtained, offering a more accurate prediction of binding affinity compared to docking scores alone.

An in-depth analysis of the chemical compound this compound and its derivatives reveals a complex interplay between structural modifications and biological activity. This article explores the structure-activity relationships (SAR) and mechanistic insights that govern the therapeutic potential of this quinoline scaffold.

Applications in Research

Building Block in Organic Synthesis

Due to its multiple functional groups, this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino and methyl groups provide handles for building larger molecular architectures.

Ligand in Coordination Chemistry

The nitrogen atoms of the quinoline (B57606) ring and the amino group can act as coordination sites for metal ions. This makes the compound a potential ligand for the formation of metal complexes with interesting catalytic or material properties.

Scaffold in Medicinal Chemistry Research

The quinoline core is a well-established pharmacophore. orientjchem.orgjddtonline.infomdpi.comnih.govmdpi.com Derivatives of 8-aminoquinolines are known for their antimalarial activity. nih.govmdpi.comasm.orgnih.govwho.int The presence of the 2-methyl and 4-phenyl groups could modulate the biological activity, potentially leading to new therapeutic agents. Research in this area would involve synthesizing a library of derivatives and screening them for various biological activities, such as anticancer, antimicrobial, or antiviral properties. researchgate.netrsc.orgnoveltyjournals.com For example, 2-phenylquinoline (B181262) derivatives have been investigated for their anti-coronavirus activity. acs.org

Applications in Advanced Organic Synthesis and Ligand Design

2-Methyl-4-phenylquinolin-8-amine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its quinoline (B57606) core and its appended functional groups. While direct synthesis of this specific molecule is not extensively documented, its structure lends itself to well-established synthetic strategies for quinoline synthesis, primarily the Friedländer annulation. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone. organic-chemistry.org

The theoretical synthesis of this compound via the Friedländer reaction would involve the acid- or base-catalyzed reaction between a 2,6-diaminobenzophenone derivative and acetone. The ketone (acetone) provides the carbon atoms for the 2-methyl group and the C3 position of the new heterocyclic ring, while the 2,6-diaminobenzophenone provides the backbone that includes the phenyl group and the precursor to the 8-amino group.

Table 1: Retrosynthetic Analysis via Friedländer Synthesis

| Target Compound | Key Reaction | Required Precursors |

| This compound | Friedländer Annulation organic-chemistry.orgwikipedia.org | 2,6-Diaminobenzophenone (or protected analogue) + Acetone |

Alternative classical methods like the Doebner-von Miller or Skraup reactions, which typically start from aniline (B41778) derivatives, could also be adapted to produce this scaffold. wikipedia.orgbrieflands.com For instance, a Povarov reaction, which is an aza-Diels-Alder reaction, could potentially be employed using substituted 1,2-phenylenediamines as starting materials. rsc.org

Once synthesized, the compound serves as a versatile intermediate due to the presence of three key reactive sites:

The 8-Amino Group: This primary amine is a nucleophilic center, readily undergoing acylation, alkylation, arylation, and diazotization reactions, allowing for the introduction of a wide array of other functional groups. researchgate.net

The Quinoline Nitrogen: As a basic heterocyclic nitrogen, it can be protonated, quaternized, or coordinated to metal centers.

The Aromatic Rings: The quinoline and phenyl rings are susceptible to electrophilic substitution, although the existing substituents will direct the position of new functional groups.

This inherent reactivity makes this compound a valuable starting point for creating more complex molecules for various chemical and pharmaceutical applications. researchgate.net

Development of Novel Ligands for Catalysis

The 8-aminoquinoline (B160924) (8-AQ) moiety is a classic bidentate N,N-chelating ligand. nih.gov The geometry of the quinoline nitrogen and the exocyclic amino group at the C8 position allows for the formation of a stable five-membered ring upon coordination to a metal center. This chelating ability is central to its use in catalysis. mdpi.comnih.gov

The 8-AQ framework is famously employed as a directing group in transition-metal-catalyzed C-H bond functionalization. wikipedia.org It coordinates to metals like palladium and nickel, positioning the metal catalyst in close proximity to specific C-H bonds on a substrate, thereby enabling their selective activation and subsequent coupling with other reagents. chemrxiv.orgnih.govacs.org

Derivatives of this compound are expected to be highly effective ligands for several reasons:

Strong Chelation: The fundamental 8-aminoquinoline structure ensures robust coordination to a variety of transition metals.

Steric and Electronic Tuning: The methyl group at C2 and the phenyl group at C4 provide steric bulk that can influence the coordination geometry around the metal center, potentially enhancing selectivity in catalytic reactions. These groups also modulate the electronic properties of the quinoline system, which can affect the catalytic activity of the metal complex.

Research on analogous structures supports this potential. For example, rhodium complexes bearing the related chiral ligand 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have proven effective in asymmetric transfer hydrogenation reactions. mdpi.com Furthermore, bis(8-aminoquinoline) systems have demonstrated high affinity for metal ions like copper(II), suggesting that dimers or polymers of this compound could be developed as multidentate ligands for advanced catalytic processes or metal sequestration. nih.govresearchgate.net

Scaffold for the Construction of Complex Heterocyclic Systems

The this compound framework is an excellent platform for building more elaborate, multi-ring heterocyclic systems. The 8-amino group is the primary reactive handle for annulation, or ring-forming, reactions.

Several strategies can be employed to construct fused heterocyclic systems from this scaffold:

Reaction with Dicarbonyl Compounds: Condensation of the 8-amino group with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings.

Pictet-Spengler Reaction: Reaction of the amino group with an aldehyde, followed by an intramolecular electrophilic substitution onto the C7 position of the quinoline ring, can generate fused polycyclic systems.

Synthesis of Fused Triazoles: The amino group can be converted to an azide (B81097) via diazotization, which can then undergo cycloaddition reactions with alkynes or activated alkenes to form fused triazole rings.

Multi-component Reactions: As demonstrated with related aminoquinazolines, the 8-amino group can participate in multi-component reactions to build complex fused systems like triazino- or triazepino-quinazolinones in a single step. nih.gov

The synthesis of hybrid molecules by linking the 8-aminoquinoline core to other pharmacophores is another fruitful area. For instance, linking the amino group to a triazole moiety has been shown to produce compounds with significant biological activity. researchgate.net The inherent structural rigidity and defined stereoelectronic properties of the this compound scaffold make it an ideal building block for creating complex, three-dimensional molecules with tailored properties.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent Class | Resulting Fused System | Reaction Type |

| β-Diketones | Pyrido[3,2,1-ij]pyrimidine derivative | Condensation/Cyclization |

| α,β-Unsaturated Ketones | Fused Diazepine derivative | Michael Addition/Cyclization |

| Aldehydes/Ketones | Fused Imidazoquinoline derivative | Condensation/Pictet-Spengler type |

| Phosgene/Thio-equivalents | Fused Urea (B33335)/Thiourea derivative | Acylation/Cyclization |

Derivatization Strategies for Functional Material Development

The unique combination of a planar, electron-deficient quinoline ring, a π-rich phenyl substituent, and a versatile amino group makes this compound an attractive candidate for the development of novel functional materials, particularly in optoelectronics.

Organic Semiconductors: Phenyl-substituted aromatic systems are often used as building blocks for organic semiconductors. nih.gov The extended π-conjugation across the 4-phenylquinoline (B1297854) core can facilitate charge transport, a key requirement for applications in organic thin-film transistors (OTFTs).

Emissive Materials: Quinoline derivatives are known for their fluorescent properties. The electronic nature of the molecule can be finely tuned by modifying the 8-amino group. For example, converting the amine to an amide or a sulfonamide can alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby shifting its emission wavelength and quantum yield. This makes such derivatives candidates for use as emitters in organic light-emitting diodes (OLEDs).

Metal Ion Sensors: The strong chelating ability of the 8-aminoquinoline unit can be harnessed to create selective metal ion sensors. nih.gov Upon binding a metal ion, the photophysical properties (absorption and emission) of the molecule can change dramatically, allowing for colorimetric or fluorometric detection of specific cations. The phenyl and methyl groups can be further functionalized to enhance selectivity or solubility in different media.

Derivatization of the 8-amino group is a key strategy. For example, creating hybrid molecules by linking the amino group to other photoactive or electroactive units, such as carbazoles or thiophenes, can produce materials with enhanced charge-transport properties or unique photophysical behaviors. nih.gov The synthesis of "bis-8-aminoquinoline" structures, where two units are linked together, has been shown to significantly enhance metal-binding affinities, opening pathways to materials for ion sequestration or catalysis. nih.gov

Coordination Chemistry and Metal Ion Sensing Via 2 Methyl 4 Phenylquinolin 8 Amine Scaffolds

Chelation Properties with Transition Metal Ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Al³⁺, Hg²⁺, Cr³⁺)

The 8-aminoquinoline (B160924) moiety is a potent chelator for a variety of transition metal ions. As a bidentate ligand, it typically binds to metal ions via its two nitrogen positions. nih.gov The resulting complexes often exhibit high stability. The interaction of 8-aminoquinoline derivatives with metal ions like Zn²⁺, Cu²⁺, and others has been a subject of considerable research. For instance, the binding of such ligands is often strong, leading to the formation of well-defined metal complexes. nih.govbendola.com

The coordination environment around the metal ion can vary. For example, with divalent metal ions, it is common to observe the formation of ML₂ complexes, where two ligand molecules coordinate to one metal ion, potentially leading to octahedral or square-planar geometries depending on the metal and other coordinating species like water molecules. scirp.org The affinity for specific metal ions can be tuned by modifying the substituents on the quinoline (B57606) ring. The phenyl group at the 4-position in 2-Methyl-4-phenylquinolin-8-amine can introduce steric effects that may influence the geometry of the resulting metal complex.

Table 1: General Chelation Behavior of 8-Aminoquinoline Scaffolds with Various Metal Ions

| Metal Ion | Typical Binding Stoichiometry (Ligand:Metal) | Observed Interaction |

|---|---|---|

| Zn²⁺ | 1:1 or 2:1 | Strong chelation, often with fluorescence enhancement. nih.gov |

| Cu²⁺ | 1:1 or 2:1 | Strong binding, often leading to fluorescence quenching. nih.govnih.gov |

| Ni²⁺ | 2:1 | Forms stable complexes. nih.gov |

| Cd²⁺ | 1:1 or 2:1 | Chelation is observed, can be a target for sensing. researchgate.net |

| Fe³⁺ | 1:1 or 2:1 | Strong interaction, often used as a target for chemosensors. researchgate.net |

| Al³⁺ | 1:1 | Can induce a "turn-on" fluorescence response. nih.gov |

| Hg²⁺ | 1:1 | A target for fluorescent chemosensors. researchgate.netresearchgate.net |

| Cr³⁺ | 1:1 | Interaction leads to changes in spectroscopic properties. nih.gov |

Design and Development of Chemosensors for Specific Metal Ions

The 8-aminoquinoline scaffold is a popular building block for the design of fluorescent and colorimetric chemosensors for metal ions. nih.govresearchgate.net The development of these sensors leverages the changes in the spectroscopic properties of the molecule upon metal ion binding. The design strategy often involves creating a system where the metal-ligand interaction triggers a detectable signal, such as a change in color or fluorescence intensity. nih.gov

Chemosensors based on quinoline derivatives have been developed for a range of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and others. nih.govnih.gov The selectivity of these sensors can be engineered by modifying the structure of the ligand to favor binding with a specific metal ion. For instance, introducing different functional groups can alter the ligand's hardness or softness, influencing its affinity according to Hard and Soft Acids and Bases (HSAB) theory. The inherent fluorescence of the quinoline moiety provides a sensitive signaling mechanism. researchgate.net

The development process for a chemosensor involves synthesizing the ligand and then studying its response to a variety of metal ions to determine its selectivity and sensitivity. Factors such as pH and solvent can also play a crucial role in the sensor's performance. nih.gov For example, some sensors are designed to work in aqueous solutions to be applicable for environmental or biological samples. nih.gov

Spectroscopic Response to Metal Ion Binding (Fluorescence Quenching/Enhancement)

The binding of a metal ion to a this compound scaffold is expected to cause significant changes in its spectroscopic properties, particularly its fluorescence. This phenomenon is the basis for its application as a chemosensor. nih.gov Upon chelation, two primary responses are typically observed:

Fluorescence Enhancement: Often referred to as Chelation-Enhanced Fluorescence (CHEF), this effect occurs when the binding of a metal ion restricts intramolecular rotation or other non-radiative decay pathways of the excited state, leading to an increase in fluorescence quantum yield. nih.gov This "turn-on" response is highly desirable for sensitive detection. For example, the interaction of 8-amidoquinoline derivatives with Zn²⁺ often results in a significant enhancement of fluorescence intensity. nih.govresearchgate.net

Fluorescence Quenching: This "turn-off" response is often observed with paramagnetic metal ions like Cu²⁺. nih.govnih.gov The quenching can occur through mechanisms such as energy transfer or electron transfer from the excited fluorophore to the metal ion.

The specific response depends on the nature of both the ligand and the metal ion. The changes in the absorption (UV-Vis) spectra upon metal ion titration can also provide valuable information, such as the stoichiometry of the complex, often indicated by the presence of isosbestic points. nih.gov

Table 2: Typical Spectroscopic Responses of 8-Aminoquinoline-Based Sensors to Metal Ions

| Metal Ion | Typical Fluorescence Response | Mechanism |

|---|---|---|

| Zn²⁺ | Enhancement ("Turn-on") | Chelation-Enhanced Fluorescence (CHEF) by inhibiting photoinduced electron transfer (PET). nih.govresearchgate.net |

| Al³⁺ | Enhancement ("Turn-on") | Inhibition of non-radiative decay pathways upon complexation. nih.gov |

| Cu²⁺ | Quenching ("Turn-off") | Energy or electron transfer from the fluorophore to the paramagnetic Cu²⁺ ion. nih.govnih.gov |

| Hg²⁺ | Enhancement or Quenching | Depends on the specific sensor design; heavy atom effect can also play a role. researchgate.netresearchgate.net |

| Fe³⁺ | Quenching ("Turn-off") | Paramagnetic quenching effects. researchgate.net |

Theoretical Elucidation of Metal-Ligand Binding Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand binding in complexes of 8-aminoquinoline derivatives. nih.gov These theoretical studies provide insights into the geometric and electronic structures of the complexes, which are crucial for rationalizing their experimental behavior.

Theoretical calculations can be used to:

Optimize Geometries: Determine the most stable three-dimensional structure of the metal-ligand complex, including bond lengths and angles. nih.govmdpi.com

Analyze Electronic Structure: Investigate the distribution of electron density and the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the binding and spectroscopic transitions. This can help explain the observed UV-Vis and fluorescence spectra. nih.gov

Calculate Binding Energies: Quantify the strength of the interaction between the ligand and the metal ion, which can help in predicting the stability of the complex.

Simulate Spectra: Time-Dependent DFT (TD-DFT) can be used to model the electronic absorption spectra, aiding in the assignment of experimental spectral bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered π-π* transitions. nih.gov

For 8-aminoquinoline complexes, computational studies have confirmed the bidentate coordination mode and have been used to analyze the character of the electronic transitions responsible for their photophysical properties. nih.gov Such theoretical work is invaluable for the rational design of new ligands and chemosensors with improved properties.

Photophysical Properties and Optoelectronic Applications of 2 Methyl 4 Phenylquinolin 8 Amine Derivatives

Intramolecular Charge Transfer (ICT) Mechanisms

The electronic architecture of 2-Methyl-4-phenylquinolin-8-amine derivatives is centered around the phenomenon of Intramolecular Charge Transfer (ICT). In this process, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating 8-amino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the electron-accepting quinoline-phenyl system.

This charge redistribution creates a highly polar excited state. The efficiency and nature of this ICT are sensitive to several factors:

Molecular Geometry: The process is often associated with a conformational change, such as the twisting of the amino group relative to the quinoline (B57606) plane. This formation of a Twisted Intramolecular Charge Transfer (TICT) state is a key de-excitation pathway. mdpi.com In some molecules, this TICT state can be "dark" (non-emissive), leading to fluorescence quenching, especially in polar solvents that stabilize the charge-separated state. mdpi.com

Solvent Polarity: The polar ICT excited state is strongly stabilized by polar solvents, which can lead to a redshift (a shift to longer wavelengths) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. researchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonds, for instance between the 8-amino group and the quinoline nitrogen, can influence the ground and excited state properties. The disruption of these bonds, often through metal ion chelation, can significantly alter the ICT process and the resulting fluorescence. nih.govrsc.org

In push-pull quinoline systems, the ICT state is fundamental to their environment-responsive fluorescence, making them valuable as molecular probes. researchgate.net The interaction begins with the amino group acting as a potent electron donor, transferring electron density to the electron-deficient quinoline ring upon excitation. nih.gov

Fluorescence Emission and Quantum Yield Enhancement

The parent 8-aminoquinoline (B160924) scaffold is typically weakly fluorescent. However, its emission properties can be dramatically enhanced through strategic molecular design and by controlling its interaction with the local environment.

Derivatives of 8-aminoquinoline often exhibit solvatochromic fluorescence, where the emission color and intensity change with solvent polarity due to the stabilization of the ICT state. researchgate.net For example, certain push-pull amino-quinoline derivatives show high fluorescence quantum yields in non-polar solvents but are almost non-emissive in polar solvents. researchgate.netnih.gov

A primary strategy for enhancing the fluorescence quantum yield is through Chelation-Enhanced Fluorescence (CHEF). The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group form an excellent chelation site for various metal ions. Upon binding a metal ion like Zn²⁺, the molecule's conformational flexibility is reduced. This rigidity inhibits non-radiative decay pathways (such as those involving molecular vibrations or twisting), forcing the excited molecule to relax via the emissive pathway, which results in a significant increase in fluorescence intensity. nih.govrsc.org This "turn-on" fluorescence response is a hallmark of many 8-aminoquinoline-based sensors. nih.gov For some derivatives, this chelation can lead to a substantial increase in the fluorescence quantum yield, in some cases by more than tenfold. nih.gov

Table 1: Photophysical Properties of Selected 8-Amidoquinoline Derivatives and their Metal Complexes

| Compound/Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Fold Increase in Φ |

|---|---|---|---|---|

| TSQ | 360 | 490 | - | - |

| (TSQ)₂Zn | 360 | 490 | - | 4-fold |

| Amidoquinoline-based probe | - | - | - | 14-fold (upon binding glucosamine) |

| Carboxamidoquinoline + Zn²⁺ | - | Red-shifted by 75 nm | - | 8-fold |

Data compiled from a review on 8-amidoquinoline derivatives. nih.gov TSQ refers to 6-methoxy-(8-p-toluenesulfonamido)quinoline.

Development of Fluorescent Probes and Dyes

The unique photophysical responses of 8-aminoquinoline derivatives to their environment have led to their development as highly effective fluorescent probes and dyes.

Metal Ion Sensors: The strong and often selective binding of metal ions, coupled with a dramatic "turn-on" fluorescence response (CHEF effect), makes these compounds ideal for detecting trace amounts of biologically and environmentally important metal ions. nih.gov Derivatives have been designed for high sensitivity and selectivity for ions such as Zn²⁺, Cu²⁺, and Al³⁺. nih.govrsc.org The selectivity can be tuned by modifying the substituents on the quinoline core. For instance, some probes can distinguish Zn²⁺ from chemically similar ions like Cd²⁺ and Hg²⁺. rsc.org

Environment-Responsive Dyes: The solvatochromic properties of these dyes allow them to probe the polarity of their microenvironment. Push-pull derivatives of amino-quinoline have been successfully used as lipophilicity-responsive probes. nih.gov These molecules are virtually non-fluorescent in aqueous, polar environments but become highly emissive upon partitioning into non-polar lipid droplets within living cells, enabling specific imaging of these organelles. researchgate.netnih.gov

Biological Probes: By attaching the 8-aminoquinoline core to other biologically active molecules, researchers have developed multifunctional agents. For example, hybrids of 8-aminoquinoline and melatonin (B1676174) have been synthesized and evaluated as potential agents for Alzheimer's disease, acting as metal chelators and inhibitors of amyloid-β aggregation. nih.gov

Table 2: Applications of 8-Aminoquinoline-Based Fluorescent Probes

| Probe Type | Target Analyte | Fluorescence Response | Application | Reference |

|---|---|---|---|---|

| 8-Amidoquinoline Derivative | Zn²⁺ | Turn-on | Detection in biological systems | nih.gov |

| Benzimidazole 8-Aminoquinoline | Zn²⁺ | Turn-on; selective over Cd²⁺/Hg²⁺ | Metal ion sensing | rsc.org |

| TFMAQ-8Ar Derivative | Lipid Droplets | Turn-on in non-polar environment | Live cell imaging | researchgate.netnih.gov |

Potential in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The potential of this compound and its derivatives in optoelectronic devices is significant, largely extrapolated from the remarkable success of the structurally analogous 8-hydroxyquinoline (B1678124) (8-HQ) metal complexes in Organic Light-Emitting Diodes (OLEDs).

Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a canonical material in OLED technology, widely used as a robust and efficient green emissive layer and as an electron-transport material. iitk.ac.inwikipedia.org The success of Alq₃ has spurred extensive research into other substituted quinoline derivatives for OLED applications. nih.govresearchgate.netmdpi.com

Derivatives of this compound are promising candidates for several roles in OLEDs:

Emissive Materials: The donor-acceptor structure allows for tuning of the emission color across the visible spectrum by modifying the electron-donating and -accepting strengths of the substituents. Metal complexes of these 8-aminoquinoline ligands could exhibit high photoluminescence quantum yields and good thermal stability, analogous to their 8-hydroxyquinoline counterparts. researchgate.net For example, zinc complexes of other 8-hydroxyquinoline derivatives with styryl groups have been shown to be effective yellow emitters in OLEDs. mdpi.com

Hole-Transporting Materials (HTMs): The 8-amino group is a well-known hole-transporting moiety. Materials incorporating amine functionalities are frequently used in the hole-transport layer (HTL) of OLEDs to facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. rsc.orgrsc.org The D-π-A nature of these quinoline derivatives could ensure good charge mobility.

Host Materials: The high triplet energy that can be characteristic of some quinoline derivatives makes them suitable as host materials for phosphorescent emitters in Phosphorescent OLEDs (PhOLEDs), preventing the quenching of the triplet excitons of the guest dopant.

Table 3: Performance of Selected Quinoline-Based OLEDs

| Emissive Material | Device Structure | Max. Luminescence (cd/m²) | Max. Efficiency (cd/A) | Emission Color |

|---|---|---|---|---|

| Al(5-Clq)₃ | ITO/F4-TCNQ:α-NPD/Al(5-Clq)₃/BCP/Alq₃/LiF/Al | 920 | 0.27 | Yellow-Green (585 nm) |

| ZnStq_OCH₃:PVK | ITO/PEDOT:PSS/ZnStq_OCH₃:PVK/LiF/Al | 2244 | 1.24 | Yellow (578 nm) |

Data compiled from studies on substituted 8-hydroxyquinoline metal complexes. researchgate.netmdpi.com

Given the established performance of related quinoline compounds, the synthesis and characterization of this compound and its metal complexes are a promising avenue for the development of new, efficient materials for next-generation displays and solid-state lighting.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Underexplored Derivatization Pathways

The future development of 2-Methyl-4-phenylquinolin-8-amine as a lead compound hinges on the creative and strategic exploration of its chemical space through derivatization. While standard modifications are possible, future research should prioritize novel and underexplored synthetic routes to generate compounds with unique structural and functional properties.

The primary amino group at the C-8 position is a prime target for derivatization. Beyond simple acylation or alkylation, it can serve as a handle for constructing more complex functionalities. For instance, it can be used as a starting point for the synthesis of novel heterocyclic systems fused onto the quinoline (B57606) core. Reactions like condensation with dicarbonyl compounds could yield new imidazole (B134444) or pyrazine-fused quinolines. Furthermore, the amino group allows for its conversion into other functional groups, such as an azide (B81097) for click chemistry applications or a diazonium salt for Sandmeyer-type reactions, opening avenues to a wide range of substituents at the 8-position.

The 4-phenyl ring offers another site for modification. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) could introduce a variety of substituents, systematically probing the structure-activity relationship (SAR) associated with this part of the molecule. Similarly, modern cross-coupling reactions could be employed to modify the quinoline core itself, although this is often more challenging. The development of C-H activation methodologies specific to the quinoline scaffold would be a significant advancement, allowing for direct and efficient functionalization without the need for pre-activated substrates. organic-chemistry.org

| Reaction Type | Target Site | Potential Reagents/Conditions | Resulting Moiety |

| Heterocycle Annulation | 8-amino group | 1,3-Dicarbonyl compounds, α-haloketones | Fused imidazole, pyrazine, or thiazole (B1198619) rings |

| Diazotization/Sandmeyer | 8-amino group | NaNO₂, HCl; CuX (X=Cl, Br, CN) | Halogen, cyano, or hydroxyl group at C8 |

| Suzuki Coupling | Phenyl ring (pre-halogenated) | Arylboronic acids, Pd catalyst | Bi-aryl systems |

| Buchwald-Hartwig Amination | Phenyl ring (pre-halogenated) | Amines, Pd catalyst | Substituted anilines |

| Chalcone Synthesis | 2-methyl group | Aromatic aldehydes, base | α,β-Unsaturated ketone (chalcone) moiety |

This table illustrates potential, forward-looking derivatization strategies for creating novel analogs.

Integration with Nanotechnology for Advanced Applications

The unique photophysical and chelating properties inherent to many quinoline derivatives suggest that this compound could be a valuable component in advanced nanomaterials. Future research should explore the synergy between this compound and nanotechnology to develop novel diagnostic and therapeutic tools.

One promising avenue is the development of quinoline-based nanosensors. The quinoline nucleus is known for its fluorescence capabilities, which can be modulated by its local environment or by binding to specific analytes, such as metal ions. By conjugating this compound or its derivatives to nanoparticles (e.g., gold nanoparticles, quantum dots), it may be possible to create highly sensitive and selective sensors for biological or environmental monitoring.

In therapeutics, nanotechnology offers a solution to potential solubility and delivery challenges. Loading the compound into nanocarriers like liposomes, micelles, or polymeric nanoparticles could enhance its bioavailability, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, such as tumors. This approach could maximize therapeutic efficacy while minimizing off-target effects. Furthermore, the compound could be functionalized onto the surface of magnetic nanoparticles for use in magnetic resonance imaging (MRI) or magnetically guided drug delivery.

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. wikipedia.org Combinatorial chemistry allows for the rapid synthesis of large, indexed libraries of related compounds by systematically combining a set of chemical building blocks. acs.org

A future research program could design a combinatorial library based on the this compound core. This would involve preparing a set of diverse starting materials for each variable position: different anilines to modify the core quinoline ring system, various phenyl-substituted acetophenones for the 4-position, and a wide array of reagents to react with the 8-amino group. Using automated synthesis platforms, these building blocks can be combined in all possible permutations to generate thousands of unique analogs. wikipedia.orgacs.org